1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride

Lipophilicity Regioisomerism Permeability

1-(3-Ethylphenyl)cyclopropan-1-amine hydrochloride (CAS 477956-26-6) is a substituted arylcyclopropylamine (ACPA) derivative supplied as a hydrochloride salt with molecular formula C₁₁H₁₆ClN and molecular weight 197.70 g·mol⁻¹. The compound comprises a cyclopropane ring bearing a primary amine and a 3-ethylphenyl substituent at the 1-position.

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Cat. No. B12042398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C2(CC2)N.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-9-4-3-5-10(8-9)11(12)6-7-11;/h3-5,8H,2,6-7,12H2,1H3;1H
InChIKeyWCQKOAUXRMDUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethylphenyl)cyclopropan-1-amine Hydrochloride: Basline Characteristics & Compound Identity for Procurement


1-(3-Ethylphenyl)cyclopropan-1-amine hydrochloride (CAS 477956-26-6) is a substituted arylcyclopropylamine (ACPA) derivative supplied as a hydrochloride salt with molecular formula C₁₁H₁₆ClN and molecular weight 197.70 g·mol⁻¹ . The compound comprises a cyclopropane ring bearing a primary amine and a 3-ethylphenyl substituent at the 1-position. The free base (CAS 597563-18-3) has molecular weight 161.24 g·mol⁻¹ and calculated LogP 2.90 [1]. The compound is commercially catalogued within the Sigma-Aldrich AldrichCPR early-discovery collection (Product Number PH015739) and is supplied as a research-grade building block for medicinal chemistry and chemical biology applications, with no vendor-collected analytical data provided .

Why 1-(3-Ethylphenyl)cyclopropan-1-amine Hydrochloride Cannot Be Replaced by Generic Arylcyclopropylamine Analogs


Within the arylcyclopropylamine (ACPA) chemotype, the position and identity of the phenyl substituent critically determine lipophilicity, polar surface area, and consequently membrane permeability, metabolic stability, and target engagement [1]. The 3-ethyl substitution pattern yields a calculated LogP of 2.90 (free base) and PSA of 26.02 Ų, values that differ materially from the para-regioisomer and other 3-substituted analogs [2]. Even a subtle alteration from meta-ethyl (LogP 2.90) to para-ethyl (XLogP3 2.0) produces a ~0.9 log-unit lipophilicity shift, which pharmacokinetically translates to an approximately 8-fold difference in octanol/water partition coefficient [3]. Furthermore, the AldrichCPR supply designation means that no vendor-verified analytical data are provided, placing the burden of identity confirmation and purity assessment entirely on the procuring laboratory; substitution with a different ACPA congener lacking equivalent quality documentation introduces unquantifiable risk into SAR workflows .

Quantitative Differentiation Evidence for 1-(3-Ethylphenyl)cyclopropan-1-amine Hydrochloride Versus Key Analogs


Meta-vs-Para Regioisomeric Lipophilicity Differential (LogP 2.90 vs 2.0)

The meta-ethylphenyl substitution yields a calculated LogP of 2.90 for the free base [1]. In contrast, the para-regioisomer (1-(4-ethylphenyl)cyclopropan-1-amine, CAS 1249179-57-4) exhibits an XLogP3 of 2.0 [2]. This 0.90 log-unit difference represents an approximately 8-fold higher octanol/water partition for the meta-ethyl derivative, indicating substantially greater membrane permeability potential while remaining within acceptable drug-like lipophilicity range (LogP <5).

Lipophilicity Regioisomerism Permeability

Lipophilicity Differentiation Among Meta-Substituted ACPA Analogs

Among commercially available meta-substituted ACPA free bases, the 3-ethylphenyl derivative (LogP 2.90) [1] occupies a lipophilicity window intermediate between the 3-chlorophenyl analog (LogP 2.99) and the 3-methoxyphenyl analog (LogP 2.34) . The 3-ethyl substituent provides 0.56 log units higher lipophilicity than the 3-methoxy congener but 0.09 log units lower than the 3-chloro derivative, offering a finely graded lipophilicity option for SAR exploration.

Lipophilicity SAR Meta-substitution

Polar Surface Area Uniformity Across ACPA Scaffold

The target compound maintains a topological polar surface area (TPSA) of 26.02 Ų , which is identical to the PSA values reported for the 3-chlorophenyl (26.02 Ų) and 3-bromophenyl (26.02 Ų) ACPA analogs. This PSA value is well below the 90 Ų threshold conventionally associated with blood-brain barrier penetration, indicating that the 3-ethyl substitution does not alter the fundamental CNS drug-likeness parameters relative to other ACPA scaffolds.

Polar Surface Area Blood-Brain Barrier Drug-likeness

Class-Level LSD1 Inhibitor Activity of Arylcyclopropylamine Scaffold

The arylcyclopropylamine (ACPA) chemotype to which 1-(3-ethylphenyl)cyclopropan-1-amine belongs has been established as a privileged scaffold for lysine-specific demethylase 1 (LSD1) inhibition. Miyamura et al. (2016) synthesized and tested over 45 ACPA derivatives, demonstrating potent LSD1 inhibitory activity across the series [1]. The GlaxoSmithKline patent US8853408 discloses cyclopropylamine derivatives as LSD1 inhibitors for cancer therapy, covering compounds structurally related to the 1-(3-ethylphenyl)cyclopropan-1-amine scaffold [2]. Note: specific IC₅₀ data for the 3-ethylphenyl congener has not been published in the peer-reviewed literature; this evidence is class-level inference only.

LSD1 Epigenetics Cancer

Optimal Research Application Scenarios for 1-(3-Ethylphenyl)cyclopropan-1-amine Hydrochloride Based on Evidence


LSD1 Inhibitor Medicinal Chemistry SAR Campaigns

The 1-(3-ethylphenyl)cyclopropan-1-amine scaffold is best deployed as a core building block in LSD1-targeted medicinal chemistry programs. The established class-level LSD1 inhibitory activity of the ACPA chemotype combined with the finely graded lipophilicity (LogP 2.90) relative to the 3-chloro (LogP 2.99) and 3-methoxy (LogP 2.34) analogs provides SAR teams with a non-halogenated, intermediate-lipophilicity option for optimizing target engagement and ADME profiles simultaneously.

CNS-Permeable Probe Design in Neuroscience Drug Discovery

With a TPSA of 26.02 Ų—well below the 90 Ų CNS permeability threshold—the compound is structurally suited for neuroscience target programs requiring blood-brain barrier penetration . The meta-ethyl substitution provides a 0.90 log-unit lipophilicity advantage over the para-regioisomer (LogP 2.0) [1], favoring passive membrane diffusion while maintaining drug-like property space.

Non-Halogenated Scaffold for Drug Metabolism Optimization

For programs seeking to avoid halogen-associated metabolic liabilities (oxidative dehalogenation, CYP inhibition), the 3-ethyl substituent offers lipophilicity essentially equivalent to the 3-chloro analog (ΔLogP = -0.09) without introducing a carbon-halogen bond. This makes the compound a strategic tool for dissecting halogen-specific contributions to metabolic stability and off-target pharmacology in lead optimization workflows.

Chemical Biology Tool for Histone Demethylase Profiling

The ACPA scaffold is recognized in the patent literature as a chemical starting point for modulating LSD1 activity [2]. This compound can serve as a structurally defined, commercially available probe for academic chemical biology groups studying histone demethylase biology, provided that appropriate in-house analytical characterization (NMR, LC-MS) is performed prior to use, given the AldrichCPR supply caveat .

Quote Request

Request a Quote for 1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.